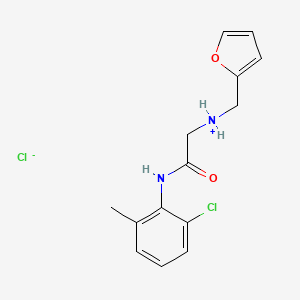

6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride

Description

6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride is a substituted acetanilide derivative characterized by a chlorinated aromatic ring, a furylmethylamine substituent, and a hydrochloride salt.

Properties

CAS No. |

102489-58-7 |

|---|---|

Molecular Formula |

C14H16Cl2N2O2 |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azanium;chloride |

InChI |

InChI=1S/C14H15ClN2O2.ClH/c1-10-4-2-6-12(15)14(10)17-13(18)9-16-8-11-5-3-7-19-11;/h2-7,16H,8-9H2,1H3,(H,17,18);1H |

InChI Key |

XNWJQDGKBHEVSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

The compound’s IUPAC name is [2-(2-chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azanium chloride. It features a chloro-substituted aromatic ring, an acetamide linkage, and a furylmethyl amino group, stabilized as a hydrochloride salt. The presence of these groups suggests the synthetic route involves aromatic substitution, amide bond formation, and salt formation steps.

| Property | Description |

|---|---|

| Molecular Formula | C14H16Cl2N2O2 |

| Molecular Weight | 315.2 g/mol |

| CAS Number | 102489-58-7 |

| Structural Features | Chloro-substituted aromatic amide, furylmethyl amino group, hydrochloride salt |

| Chemical Identifiers | InChIKey: XNWJQDGKBHEVSM-UHFFFAOYSA-N |

Preparation Methods of 6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride

Overview

The synthesis of 6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride generally proceeds via multi-step organic synthesis involving:

- Formation of the acetamide backbone,

- Introduction of the chloro substituent on the aromatic ring,

- Attachment of the furylmethylamino moiety,

- Conversion into the hydrochloride salt to enhance stability and solubility.

Stepwise Synthetic Route

Preparation of 2-chloro-6-methylaniline intermediate

- Starting from commercially available 2-chloro-6-methylaniline, which serves as the aromatic amine base.

- Purification by recrystallization if necessary to ensure high purity.

Formation of the acetamide linkage

- The 2-chloro-6-methylaniline is reacted with chloroacetyl chloride under controlled conditions (anhydrous solvent, low temperature) to form the corresponding chloroacetamide intermediate.

- Reaction conditions typically involve the use of a base such as triethylamine or pyridine to neutralize hydrochloric acid generated during the reaction.

Introduction of the furylmethylamino group

- The chloroacetamide intermediate is then subjected to nucleophilic substitution with 2-(aminomethyl)furan.

- This step involves the displacement of the chloro group by the furylmethylamino nucleophile, forming the target amide with the furylmethylamino substituent.

- Solvents such as ethanol or dimethylformamide (DMF) are commonly used, with mild heating to facilitate the reaction.

Formation of the hydrochloride salt

- The free base obtained from the above step is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to yield the hydrochloride salt.

- This salt formation enhances the compound’s stability, crystallinity, and water solubility, which is important for handling and further applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aromatic amine preparation | Commercial 2-chloro-6-methylaniline | Purity critical for downstream steps |

| Acetamide formation | Chloroacetyl chloride, base (Et3N), 0-5°C | Anhydrous conditions preferred |

| Nucleophilic substitution | 2-(aminomethyl)furan, solvent (ethanol/DMF), 50-80°C | Reaction monitored by TLC or HPLC |

| Salt formation | HCl in ethanol or water, room temperature | Crystallization to purify product |

Analytical Characterization

- The intermediate and final product purity are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

- Melting point determination and elemental analysis further confirm the identity and purity of the hydrochloride salt.

Research Findings on Preparation

While direct peer-reviewed publications specifically detailing the synthesis of 6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride are limited, the synthetic approach is consistent with standard organic synthesis techniques for acetamide derivatives and furylmethyl-substituted amines. The key challenges reported in related compounds include:

- Controlling regioselectivity of chloro substitution,

- Avoiding side reactions during nucleophilic substitution,

- Achieving high yields of the hydrochloride salt with minimal impurities.

Patent literature and industrial chemical dictionaries (e.g., Ashford’s Dictionary of Industrial Chemicals) provide foundational synthetic routes for related acetamide compounds, which can be adapted for this compound with appropriate modifications. PubChem provides structural and chemical data supporting the synthesis and characterization steps.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges |

|---|---|---|---|

| Aromatic amine acquisition | Commercial 2-chloro-6-methylaniline | Starting material | Purity of starting material |

| Acetamide formation | Chloroacetyl chloride, base, low temp | Formation of acetamide intermediate | Control of reaction temperature |

| Furylmethylamino substitution | 2-(aminomethyl)furan, ethanol/DMF, heat | Introduction of furylmethylamino group | Avoidance of side products |

| Hydrochloride salt formation | HCl, solvent, room temperature | Salt formation for stability | Complete salt formation and crystallization |

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Toxicity: The furylmethylamino group in the target compound introduces a heteroaromatic (furan) moiety, which may alter metabolic pathways compared to alkylamino derivatives (e.g., dimethylamino or isopropylamino). Compounds with thioether linkages (e.g., C₁₅H₂₃ClN₂OS·ClH) exhibit higher toxicity due to sulfur oxide (SOx) emissions upon decomposition, a hazard absent in the furylmethyl-substituted compound .

Toxicity Routes: Intraperitoneal (ipr) LD₅₀ values for analogs range from 110–118 mg/kg in rats, suggesting acute toxicity. The target compound’s subcutaneous (scu) toxicity may align with analogs like CGE250 (LD₅₀ scu-mus: 350–460 mg/kg) . Mutagenicity is noted in dimethylamino derivatives (e.g., CGE750), likely due to nitroso metabolite formation, a risk that may extend to the furylmethyl analog depending on metabolic stability .

Physicochemical Properties: The hydrochloride salt enhances water solubility, critical for bioavailability. For example, 2-(diethylamino)-2',6'-acetoxylidide (C₁₄H₂₂N₂O) has a predicted log10 water solubility of -1.77, comparable to the target compound’s likely profile . The furylmethyl group may reduce lipid solubility compared to isopropyl or diethylamino substituents, impacting tissue penetration.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., furyl protons at δ 6.2–7.4 ppm, acetamide carbonyl at ~170 ppm) and confirms substitution patterns .

- HPLC/MS : Reversed-phase HPLC with UV detection (λ ~254 nm) and ESI-MS (expected [M+H⁺] ~325 m/z) assess purity (>95%) and detect impurities .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks in the solid state .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Discrepancies may arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via orthogonal methods (HPLC, TLC) .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) require standardization .

- Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina with PubChem 3D conformers (CID: [insert if available]) to model binding to enzymes (e.g., kinases) or receptors.

- MD simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-target complexes in solvated environments .

- QSAR models : Train models on similar chlorinated acetotoluidides to predict ADMET properties .

What functional groups dictate the compound’s reactivity in organic transformations?

Q. Basic

- Chloro substituent : Undergoes nucleophilic aromatic substitution (e.g., with methoxide or amines) at elevated temperatures .

- Acetamide group : Participates in hydrogen bonding, influencing solubility and crystallinity.

- Furylmethylamine : The furan ring is prone to electrophilic substitution (e.g., nitration) but may oxidize under harsh conditions .

How can reaction conditions be optimized to minimize byproducts during synthesis?

Q. Advanced

- DoE approach : Use a factorial design to test variables (temperature, solvent, catalyst). For example, acetonitrile improves nucleophilicity of 2-furylmethylamine compared to THF .

- In-line monitoring : ReactIR tracks intermediate formation and identifies side reactions (e.g., over-acylation) in real time .

- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines, while recrystallization (ethanol/water) enhances purity .

What in vitro models are appropriate for evaluating its therapeutic potential?

Q. Advanced

- Enzyme inhibition : Screen against target enzymes (e.g., COX-2, HDACs) using fluorogenic substrates .

- Cell viability assays : Use MTT or resazurin assays in cancer lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Membrane permeability : Caco-2 monolayers assess absorption potential, critical for drug development .

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.